2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of thiophene derivatives, including 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and α,β-acetylenic esters for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized thiophene derivatives with enhanced biological or material properties.
Scientific Research Applications
2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications. In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents . They are also used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors . The exact mechanism of 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Thiophene derivatives are compared with other heterocyclic compounds such as pyridines and furans. Thiophenes are unique due to the presence of a sulfur atom in their ring structure, which imparts distinct electronic properties . Similar compounds include 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and methyl 2-(4-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTARBVWUBMUJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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